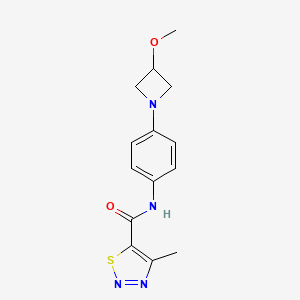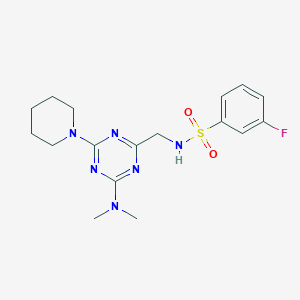![molecular formula C18H16N2O2 B2875473 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid CAS No. 294667-95-1](/img/structure/B2875473.png)
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and materials science. This compound is also known as DMQBA and has the molecular formula C19H17N3O2. DMQBA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用機序
DMQBA exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can directly scavenge free radicals and inhibit the production of reactive oxygen species (ROS). DMQBA can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMQBA has been shown to reduce oxidative stress and inflammation in various cell types and animal models. It can protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases. DMQBA has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
DMQBA has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. DMQBA has low toxicity and can be administered orally or intraperitoneally to animals. However, DMQBA has some limitations such as its low solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several potential future directions for research on DMQBA. One area of interest is the development of DMQBA-based fluorescent probes for bioimaging applications. DMQBA could also be studied further for its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the mechanisms underlying the antioxidant and anti-inflammatory effects of DMQBA could be further elucidated.
合成法
DMQBA can be synthesized through a multistep process starting from 2,8-dimethylquinoline. The first step involves the protection of the amino group of 2,8-dimethylquinoline with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form a ketone intermediate. Reduction of the nitro group using palladium on carbon (Pd/C) and hydrogen gas yields the corresponding amine. The Boc group is then removed using trifluoroacetic acid (TFA) to give DMQBA.
科学的研究の応用
DMQBA has been studied for its potential applications as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines has been investigated in vitro and in vivo. DMQBA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, DMQBA has been studied for its potential use in the development of fluorescent probes for bioimaging applications.
特性
IUPAC Name |
2-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-6-5-8-13-16(10-12(2)19-17(11)13)20-15-9-4-3-7-14(15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYGTSWCNPTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)


